molecular formula C15H19F2NO4 B8098433 Boc-3,5-difluoro-D-homophenylalanine

Boc-3,5-difluoro-D-homophenylalanine

Cat. No.: B8098433
M. Wt: 315.31 g/mol
InChI Key: HMEBRPWJVMJDBK-GFCCVEGCSA-N
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Description

Boc-3,5-difluoro-D-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 3 and 5 positions of the phenyl ring. Its molecular formula is C15H19F2NO4, and it has a molecular weight of 315.31 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-difluoro-D-homophenylalanine typically involves the protection of the amino group of 3,5-difluoro-D-homophenylalanine with a Boc group. The process generally includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: Boc-3,5-difluoro-D-homophenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA)

    Substitution: Nucleophiles such as amines or thiols

    Coupling: N,N’-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)

Major Products Formed:

Scientific Research Applications

Boc-3,5-difluoro-D-homophenylalanine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in the study of protein structure and function, particularly in the design of fluorinated analogs of natural amino acids.

    Medicine: Research involving this compound includes the development of novel therapeutic agents and the study of enzyme-substrate interactions.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Boc-3,5-difluoro-D-homophenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atoms can affect the electronic properties and stability of the compound, making it useful in the design of molecules with specific properties. The Boc protecting group allows for selective deprotection and subsequent reactions, facilitating its use in complex synthetic pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the fluorine atoms and the presence of the Boc protecting group. These features make it particularly useful in the synthesis of fluorinated peptides and the study of fluorine’s effects on molecular properties.

Properties

IUPAC Name

(2R)-4-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)5-4-9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEBRPWJVMJDBK-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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